"Ethyl 2-fluoro-5-iodo-4-methylbenzoate" chemical properties
"Ethyl 2-fluoro-5-iodo-4-methylbenzoate" chemical properties
Advanced Building Block for Medicinal Chemistry & Agrochemical Synthesis
Part 1: Executive Summary & Chemical Identity
Ethyl 2-fluoro-5-iodo-4-methylbenzoate (CAS: 1536244-45-7 ) is a highly specialized polysubstituted aromatic intermediate. It serves as a critical "linchpin" scaffold in the synthesis of complex biaryl systems, particularly within drug discovery programs targeting kinase inhibitors and metabolic modulators.
Its value lies in its orthogonal reactivity :
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Iodine (C-5): A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), allowing for the modular attachment of pharmacophores.
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Ethyl Ester (C-1): A masked carboxylic acid that can be hydrolyzed to the free acid or converted into amides/heterocycles (e.g., benzimidazoles, quinazolinones).
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Fluorine (C-2) & Methyl (C-4): These substituents provide metabolic stability (blocking P450 oxidation sites) and induce specific conformational locks in the final drug molecule.
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 1536244-45-7 | Verified Identifier |
| Molecular Formula | C₁₀H₁₀FIO₂ | |
| Molecular Weight | 308.09 g/mol | Heavy atom count: 14 |
| Physical State | Solid or Viscous Oil | Low melting point solid expected |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water |
| Predicted ClogP | ~3.8 - 4.2 | Highly lipophilic |
| Storage | 2–8°C, Protect from Light | C-I bond is photosensitive |
Part 2: Synthetic Architecture & Retrosynthesis
The synthesis of this molecule relies on the cooperative directing effects of the substituents on the benzene ring. The precursor, Ethyl 2-fluoro-4-methylbenzoate , contains a deactivated ring (due to the ester) but possesses activating ortho/para directors (Methyl and Fluoro).
Retrosynthetic Analysis (DOT Visualization)
The following diagram illustrates the logical disconnection approach to arrive at the target molecule from commercially available starting materials.
Figure 1: Retrosynthetic tree showing the construction of the target from 2-fluoro-4-methylbenzoic acid via esterification and regioselective iodination.
Mechanistic Insight: The "Ortho-Effect"
The iodination step is critical. The Fluorine atom at C-2 directs incoming electrophiles to the para position (C-5). The Methyl group at C-4 directs ortho (C-3 and C-5). The Ester at C-1 directs meta (C-3 and C-5).
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Result: All three groups cooperatively activate position C-5, ensuring high regioselectivity and minimizing the formation of the C-3 isomer.
Part 3: Reaction Engineering – The Suzuki-Miyaura Protocol
The primary application of Ethyl 2-fluoro-5-iodo-4-methylbenzoate is as an electrophile in Suzuki-Miyaura cross-coupling . The iodine atom undergoes rapid oxidative addition to Pd(0), making this substrate highly reactive even under mild conditions.
Experimental Protocol: Biaryl Synthesis
Objective: Coupling of Ethyl 2-fluoro-5-iodo-4-methylbenzoate with Phenylboronic acid.
Reagents:
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Substrate: Ethyl 2-fluoro-5-iodo-4-methylbenzoate (1.0 equiv)
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Boronic Acid: Phenylboronic acid (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
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Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for steric bulk)
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Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
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Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.
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Solvation: Add degassed Dioxane/Water solvent mixture via syringe.
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Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon. Note: Adding catalyst last minimizes oxidation of the phosphine ligands.
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Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[1] The starting iodide should disappear rapidly.
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Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with Ethyl Acetate and wash with water and brine.[2]
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Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Catalytic Cycle Visualization (DOT)
The following diagram details the specific catalytic pathway, highlighting the role of the C-I bond.
Figure 2: Suzuki-Miyaura catalytic cycle. The oxidative addition step is facilitated by the weak C-I bond (approx. 65 kcal/mol) compared to C-Br or C-Cl.
Part 4: Safety & Handling (E-E-A-T)
Authoritative Safety Guidance: As a halogenated aromatic ester, this compound requires standard laboratory safety protocols. However, specific attention must be paid to its stability.
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Light Sensitivity: Aryl iodides can undergo homolytic cleavage of the C-I bond upon prolonged exposure to UV light, leading to the formation of radical species and degradation (discoloration). Protocol: Store in amber vials wrapped in aluminum foil.
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Thermal Stability: While stable at room temperature for short periods, long-term storage should be at 2–8°C to prevent slow hydrolysis of the ethyl ester or de-iodination.
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Hazards: Treat as an Irritant (H315, H319, H335). Avoid inhalation of dust/vapors.
References
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the Suzuki protocol described).
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46311375, Ethyl 2-fluoro-5-methylbenzoate. Retrieved from [Link] (Structural analogue data for property prediction).
- Organic Syntheses. (2019). Synthesis of substituted benzoates via iodination. Organic Syntheses, 96, 137-149.
